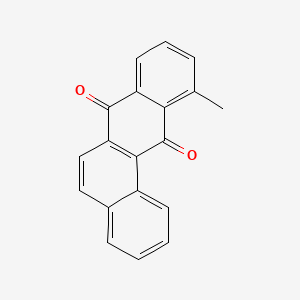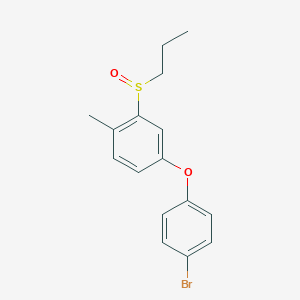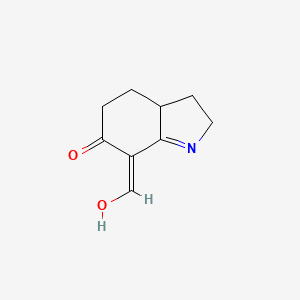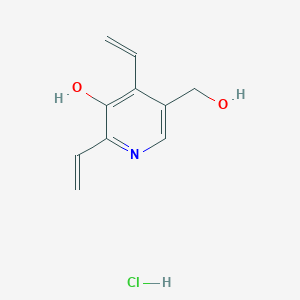
11-Methyltetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyltetraphene-7,12-dione is a member of the tetraphene family, characterized by its unique structure of tetraphene-7,12-dione substituted by a methyl group at position 11. This compound is known for its significant biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltetraphene-7,12-dione involves several key steps. One of the primary methods includes the use of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction assembles the biaryl intermediate, which is then subjected to an iron-catalyzed ring-closing carbonyl-olefin metathesis reaction to form the tetraphene core. The final step involves oxidation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 11-Methyltetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Ru[Cl2(p-cymene)]2 and other metal-based oxidants.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products:
Oxidation: Quinones and chlorinated derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted tetraphene derivatives.
Scientific Research Applications
11-Methyltetraphene-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its antibacterial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-Methyltetraphene-7,12-dione involves its interaction with cellular components. It primarily targets bacterial and cancer cells, disrupting their metabolic processes. The compound’s quinone form can generate reactive oxygen species (ROS), leading to oxidative stress and cell death .
Comparison with Similar Compounds
Tetrangulol: 1,8-Dihydroxy-3-methyltetraphene-7,12-dione.
Chlorocyclinones: Chlorinated derivatives of tetraphene.
Uniqueness: 11-Methyltetraphene-7,12-dione is unique due to its specific substitution pattern and its potent biological activities. Compared to similar compounds like tetrangulol, it exhibits distinct chemical reactivity and biological effects .
Properties
CAS No. |
60184-76-1 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
11-methylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H12O2/c1-11-5-4-8-14-16(11)19(21)17-13-7-3-2-6-12(13)9-10-15(17)18(14)20/h2-10H,1H3 |
InChI Key |
QUGGTIZGUJWIRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=C(C2=O)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)



![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)



![7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)](/img/structure/B14600601.png)


